Brobactam Inhibits Chromosomal Cephalosporinases 8–50× More Potently Than Clavulanic Acid
In a direct head-to-head comparison using extracted beta-lactamases and whole-cell susceptibility testing, brobactam was 8 to 50 times more potent than clavulanic acid against chromosomally mediated cephalosporinases in Enterobacteriaceae, while both inhibitors showed similar activity against staphylococcal penicillinase and plasmid-mediated broad-spectrum beta-lactamases [1]. This differential potency was observed across multiple enzyme preparations and was reflected in strain susceptibility to ampicillin/brobactam versus amoxicillin/clavulanic acid combinations [1].
| Evidence Dimension | Inhibitory potency against chromosomally mediated cephalosporinases in Enterobacteriaceae |
|---|---|
| Target Compound Data | Brobactam: 8–50 times more potent than clavulanic acid (fold-difference range) |
| Comparator Or Baseline | Clavulanic acid (baseline = 1× potency reference) |
| Quantified Difference | 8-fold to 50-fold greater inhibitory potency for brobactam |
| Conditions | Extracted beta-lactamase inhibition assays; whole-cell susceptibility testing of Enterobacteriaceae clinical isolates; ampicillin/brobactam 3:1 ratio vs amoxicillin/clavulanic acid 4:1 ratio |
Why This Matters
For researchers studying or screening against chromosomally mediated cephalosporinase-producing Enterobacteriaceae, brobactam provides a substantially more potent inhibitor tool than clavulanic acid, enabling lower inhibitor concentrations in experimental designs and potentially revealing antibacterial activity masked by cephalosporinase-mediated resistance that clavulanic acid cannot adequately suppress.
- [1] Melchior NH, Keiding J. In-vitro evaluation of ampicillin/brobactam and comparison with other beta-lactam antibiotics. J Antimicrob Chemother. 1991 Jan;27(1):29-40. doi:10.1093/jac/27.1.29. PMID: 1646779. View Source
